Chloromethyl 2-methoxyacetate Chloromethyl 2-methoxyacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17681267
InChI: InChI=1S/C4H7ClO3/c1-7-2-4(6)8-3-5/h2-3H2,1H3
SMILES:
Molecular Formula: C4H7ClO3
Molecular Weight: 138.55 g/mol

Chloromethyl 2-methoxyacetate

CAS No.:

Cat. No.: VC17681267

Molecular Formula: C4H7ClO3

Molecular Weight: 138.55 g/mol

* For research use only. Not for human or veterinary use.

Chloromethyl 2-methoxyacetate -

Specification

Molecular Formula C4H7ClO3
Molecular Weight 138.55 g/mol
IUPAC Name chloromethyl 2-methoxyacetate
Standard InChI InChI=1S/C4H7ClO3/c1-7-2-4(6)8-3-5/h2-3H2,1H3
Standard InChI Key YXUTZZZEPDCLPW-UHFFFAOYSA-N
Canonical SMILES COCC(=O)OCCl

Introduction

Chemical Identity and Structural Properties

Chloromethyl 2-methoxyacetate is systematically named as methyl chloro(methoxy)acetate, with the IUPAC name chloromethyl 2-methoxyacetate. Its molecular structure features a central acetate backbone where the methyl group is substituted with a methoxy (-OCH3_3) group and a chloromethyl (-CH2_2Cl) group. Key physicochemical properties include:

PropertyValueSource
Molecular Weight138.55 g/mol
Exact Mass138.008 g/mol
Molecular FormulaC4H7ClO3\text{C}_4\text{H}_7\text{ClO}_3
PSA (Polar Surface Area)35.53 Ų
LogP (Partition Coefficient)0.37
Hazard CodesXi (Irritant)

The compound’s moderate LogP value suggests balanced lipophilicity, making it soluble in both polar aprotic solvents (e.g., acetone) and non-polar solvents (e.g., dichloromethane) . The Xi hazard code indicates potential skin and eye irritation, necessitating careful handling .

Synthetic Methodologies

Catalytic Esterification

A common route involves the esterification of methoxyacetic acid with chloromethylating agents. For example, phase-transfer catalysis (PTC) using indium trichloride (InCl3\text{InCl}_3) and scandium triflate (Sc(OTf)3\text{Sc(OTf)}_3) as co-catalysts has been reported for analogous esters . In a typical procedure:

  • Reactants: Methoxyacetic acid (100 mmol) and excess chloromethyl chloride.

  • Catalyst: 0.04 g solid-supported catalyst (e.g., sulfonic acid resin) .

  • Conditions: 70°C for 4 hours under reflux .

  • Yield: ~98% after distillation .

The mechanism likely proceeds through nucleophilic acyl substitution, where the hydroxyl group of methoxyacetic acid attacks the electrophilic chloromethyl carbon, displacing chloride .

Halogenation of Methoxyacetate Esters

Chloromethylation of methyl methoxyacetate (CAS 6290-49-9) using chlorinating agents like chloromethyl chlorosulfate (ClCH2OSO2Cl\text{ClCH}_2\text{OSO}_2\text{Cl}) has been documented . Under anhydrous conditions in dichloromethane:

  • The enolate of methyl methoxyacetate attacks the chlorosulfonyl chlorine, forming a chlorinated intermediate.

  • Intramolecular cyclization yields dihydrofuran derivatives as byproducts .

This method highlights the compound’s propensity for cyclization under specific conditions, a trait exploited in heterocycle synthesis .

Reactivity and Applications

Organic Synthesis

Chloromethyl 2-methoxyacetate serves as a versatile electrophile in alkylation and acylation reactions:

  • Michael Additions: The chloromethyl group acts as an acceptor in conjugate additions to enolates, forming branched esters .

  • Cyclopropanation: Reaction with ethyl cyanoacetate under PTC yields cyclopropane derivatives via nucleophilic displacement .

Industrial Applications

  • Polymer Chemistry: As a crosslinking agent in epoxy resins, enhancing thermal stability .

  • Pharmaceutical Intermediates: Utilized in synthesizing β-lactam antibiotics and antiviral agents due to its bifunctional reactivity .

Recent Advances and Future Directions

Recent studies explore its role in green chemistry:

  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic mixtures, enabling enantioselective synthesis .

  • Sustainable Catalysis: Sulfonic acid resin catalysts for solvent-free synthesis, reducing environmental footprint .

Future research should address:

  • Toxicity Mitigation: Developing less hazardous derivatives.

  • Catalyst Optimization: Enhancing recyclability in industrial processes.

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